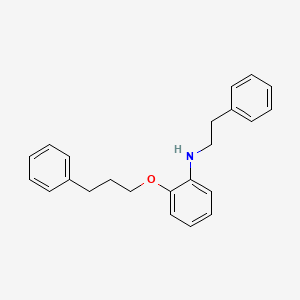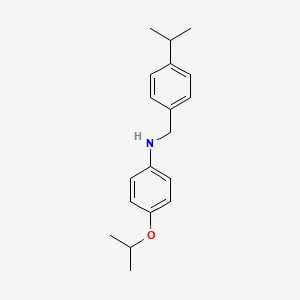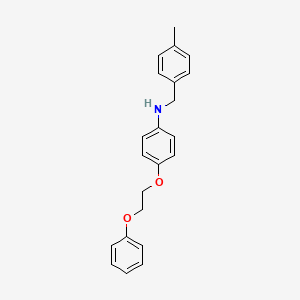![molecular formula C11H13N3O2 B1385631 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1082855-57-9](/img/structure/B1385631.png)
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine
Overview
Description
The compound “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is a heterocyclic compound . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperidine ring and a 1,3,4-oxadiazole ring . The compound’s molecular formula is C11H13N3O2, and its molecular weight is 219.24 g/mol .Scientific Research Applications
1,3,4-Oxadiazole Core in Medicinal Chemistry
The unique structure of the 1,3,4-oxadiazole ring, found in compounds like 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine, is known for its strong binding with enzymes and receptors through multiple weak interactions. These compounds exhibit a wide range of bioactivities including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, highlighting their significant therapeutic value (Verma et al., 2019).
Biological Roles of 1,3,4-Oxadiazole Derivatives
These derivatives play a crucial role in the development of new medicinal species for the treatment of various diseases. Recent advancements in the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been extensively reviewed, providing insights into their therapeutic potential (Nayak & Poojary, 2019).
Antitubercular Activity of 1,3,4-Oxadiazole Derivatives
Some derivatives of the 1,3,4-oxadiazole ring have shown promising in vitro anti-tubercular activity against various strains of M. tuberculosis. These results are crucial for the rational design of new leads for anti-TB compounds (Asif, 2014).
Pharmacological and Biological Properties
1,3,4-Oxadiazole as a Structural Subunit in Drug Design
The 1,3,4-oxadiazole core is recognized for its various pharmacological properties, making it an essential structural subunit in the development of new drug aspirants for treating a wide range of diseases. The compounds with this core are considered more efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Heterocyclic 1,3,4-Oxadiazole Compounds with Diverse Biological Activities
The 1,3,4-oxadiazole nucleus is a vital component for new drug development due to its extensive spectrum of pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities (Bala, Kamboj, & Kumar, 2010).
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Biochemical Analysis
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s interaction with aldose reductase is significant as it can inhibit the enzyme’s activity, potentially reducing the formation of sorbitol and mitigating complications related to diabetes. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, in cancer cell lines, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aldose reductase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells . These molecular interactions contribute to its therapeutic potential in treating diseases like cancer and diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that this compound maintains its biological activity over several days, making it suitable for extended experimental applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
properties
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJCHGJHUGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)

![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)



![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)